1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJCKCNYTLTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389762 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109690-46-2 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109690-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mechanism and General Protocol
The Pictet-Spengler reaction forms the core synthetic route for constructing the tetrahydro-beta-carboline scaffold. This acid-catalyzed cyclocondensation involves tryptophan or its esters and aldehydes, producing 1-substituted tetrahydro-beta-carbolines. For 1-ethyl derivatives, propanal serves as the aldehyde component, introducing the ethyl group at position 1.
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Reagents: Tryptophan methyl ester (1 eq), propanal (1.2 eq), acetic acid (AcOH), dichloromethane (CH₂Cl₂).
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Conditions: Reflux in AcOH:CH₂Cl₂ (1:2 v/v) for 1–2 hours.
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Workup: Basification with NH₄OH (pH 9–10), extraction with CH₂Cl₂, drying (Na₂SO₄), and solvent evaporation.
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Yield: 30–35% after column chromatography (silica gel, 15% MeOH:CH₂Cl₂).
Stereochemical Considerations
The reaction typically yields cis-configured products due to the endo transition state. For example, in a vanillin-derived analog, the cis isomer dominated (δ 3.64 ppm, H-3 coupling constants: J = 8.3 and 5.4 Hz). Control of stereochemistry remains challenging, necessitating chiral auxiliaries or catalysts for enantioselective synthesis.
Hydrolysis of Ester Intermediates
Saponification of Methyl/Ethyl Esters
When starting from tryptophan esters , hydrolysis converts the C-3 ester to a carboxylic acid.
Direct Synthesis from Tryptophan
Using free tryptophan bypasses ester hydrolysis but requires stringent pH control to prevent decarboxylation.
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Tryptophan (1.000 g) and propanal (1.2 eq) in AcOH (50 mL) refluxed for 2 hours.
Alternative Synthetic Routes
Reductive Amination Pathways
Although less common, reductive amination between tryptophan and ketones offers an alternative. For 1-ethyl derivatives, methyl ethyl ketone could theoretically serve as the carbonyl source, though no direct precedents exist in the literature reviewed.
Solid-Phase Synthesis
Solid-supported tryptophan derivatives enable iterative functionalization. A reported glucosyl-beta-carboline synthesis used DCC/DMAP coupling for carboxylate activation, achieving 6% yield after chromatography. Adapting this for 1-ethyl analogs remains unexplored.
Reaction Optimization and Challenges
Aldehyde Reactivity
Propanal’s volatility and susceptibility to oxidation necessitate careful handling. In situ generation from propionaldehyde diethyl acetal improves efficiency in some cases.
Solvent and Acid Selection
Purification Challenges
Tetrahydro-beta-carbolines often require chromatography due to polar byproducts. Recrystallization from ethanol/water or DMF/water mixtures provides moderate purity (70–80%).
Analytical Characterization
Spectroscopic Data
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δ 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃)
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δ 3.10–3.30 (m, 2H, H-4)
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δ 3.64 (dd, J = 8.3, 5.4 Hz, 1H, H-3)
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δ 4.10 (q, J = 7.2 Hz, 2H, CH₂CH₃)
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δ 7.00–7.50 (m, 4H, aromatic)
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3300 cm⁻¹ (N-H stretch)
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1705 cm⁻¹ (C=O, carboxylic acid)
Melting Points and Stability
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Storage: Stable at −20°C under argon for >6 months.
Comparative Analysis of Methods
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides. Reagents like alcohols or amines in the presence of a catalyst can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines with a catalyst such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Beta-carboline derivatives with higher oxidation states.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Esters or amides formed from the carboxylic acid group.
Scientific Research Applications
Structural Information
The compound's structure features a fused ring system characteristic of beta-carbolines, contributing to its unique biological properties.
Neuropharmacology
ETBC has garnered interest for its potential neuroprotective effects. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that ETBC administration resulted in significant improvement in cognitive functions and reduced neuroinflammation markers. The findings suggest that ETBC could be developed as a therapeutic agent for neurodegenerative conditions .
Antioxidant Activity
Research indicates that ETBC exhibits substantial antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Vitamin C | 50 | Electron donation |
| Curcumin | 30 | Inhibition of ROS production |
Anticancer Research
ETBC has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Properties
In vitro studies have demonstrated that ETBC can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through mitochondrial pathways .
Potential as a Drug Candidate
Due to its diverse biological activities, ETBC is being explored as a lead compound for drug development. Its structural similarity to known pharmacophores allows for modifications that could enhance its efficacy and selectivity.
Research Insights
Recent findings indicate that derivatives of ETBC exhibit improved pharmacokinetic profiles and increased potency against specific targets in cancer therapy .
Mechanism of Action
The mechanism of action of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
DNA Intercalation: The planar structure of beta-carbolines allows them to intercalate into DNA, potentially affecting gene expression and cellular replication.
Comparison with Similar Compounds
Comparison with Structurally Related β-Carbolines
Structural Analogues
β-Carbolines share a common tricyclic pyrido[3,4-b]indole core but differ in substituents and oxidation states. Below is a comparative analysis of key analogues:
Key Observations:
- The carboxylic acid at C3 allows hydrogen bonding with biological targets, unlike ester derivatives (e.g., ethyl ester in CAS 74214-62-3), which act as GABA-A receptor antagonists .
- Biological Activity: The target compound’s COX-2 inhibition (IC₅₀ ~10 µM) reduces prostaglandin synthesis, distinguishing it from non-carboxylic acid derivatives like tryptoline, which primarily target monoamine oxidases .
Pharmacological and Biochemical Comparisons
Antitumor Activity:
- This compound exhibits cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀ ~20–50 µM) via apoptosis induction and ROS scavenging .
- Ethyl ester derivatives (e.g., sc-335450) lack antitumor activity but show CNS effects due to GABA receptor modulation .
- Chloroacetyl-substituted derivatives (e.g., methyl 1-(4-chlorophenyl)-2-(chloroacetyl)-tetrahydro-β-carboline-3-carboxylate) demonstrate enhanced cytotoxicity (IC₅₀ <10 µM) via alkylation of cellular nucleophiles .
Anti-inflammatory and Antioxidant Profiles:
- The target compound inhibits COX-2 (60% inhibition at 50 µM) and reduces lipid peroxidation by 40% at 100 µM, outperforming simpler β-carbolines like tryptoline .
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 6052-68-2) shows similar anti-inflammatory activity but lower antioxidant capacity due to the absence of an ethyl group .
Biological Activity
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 109690-46-2) is a beta-carboline derivative known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurobiology. Understanding its biological activity involves exploring its mechanisms of action, pharmacological properties, and structure-activity relationships.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 216.24 g/mol
- Density : 1.377 g/cm³
- Purity : ≥95% .
This compound primarily acts as an inhibitor of estrogen receptors . This inhibition prevents the activation of estrogen-responsive genes, leading to a decrease in cell growth and differentiation in estrogen-sensitive cells. The compound's action affects several biochemical pathways related to:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in tumor cells without activating conventional apoptotic pathways.
In vitro studies have demonstrated that it has cytotoxic effects against human adenocarcinoma cells (A549), leukemia cell lines (L1210), and other tumor models .
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. Structure-activity relationship (SAR) analyses have identified derivatives with enhanced activity against Plasmodium falciparum, with some compounds showing IC50 values lower than traditional antimalarials like chloroquine .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Its interaction with estrogen receptors indicates potential implications for hormone-related diseases and conditions.
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via the Pictet-Spengler reaction, which involves condensing tryptophan derivatives with aldehydes. For example, L-tryptophan reacts with acetaldehyde in acidic conditions (0.1 M HCl) at room temperature for 12 hours, yielding 90% of the product after crystallization . Optimization includes using nitrogen atmospheres to prevent oxidation , varying aldehydes (e.g., benzaldehyde for aromatic substitutions) , and employing TLC to monitor reaction progress . Purification via silica gel chromatography with gradients like CH₂Cl₂/CH₃OH (99.5:0.5) is critical for isolating isomers .
Q. Which analytical techniques are most reliable for characterizing the structural identity of this compound?
- NMR Spectroscopy : H and C NMR in DMSO- or CDCl₃ confirm backbone structure and substituents. Key signals include aromatic protons (δ 7.0–7.7 ppm) and carboxylic acid protons (δ ~10–11 ppm) .
- FTIR : Peaks at ~1727 cm (ester C=O) and ~1650 cm (amide I band) verify functional groups .
- Mass Spectrometry : High-resolution ESI-Q-TOF-MS distinguishes molecular ions (e.g., m/z 285.1223 for derivatives) and fragmentation patterns .
Q. How can researchers assess the purity of synthesized 1-Ethyl-beta-carboline derivatives?
Purity is evaluated using:
- TLC : Monitor reaction progress with silica plates and UV visualization .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, using gradients like acetonitrile/water .
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies enhance the bioactivity of beta-carboline derivatives through structural modifications?
- Substitution at C-1 : Introducing chlorophenyl or hydroxymethyl groups improves receptor binding. For example, 1-(4-chlorophenyl) derivatives show enhanced affinity in SAR studies .
- Acylation at N-2 : Adding chloroacetyl groups increases lipophilicity, improving blood-brain barrier penetration .
- Chirality Control : Enantiomeric purity (e.g., (3S)-configuration) is crucial for activity; chiral HPLC or enzymatic resolution ensures selectivity .
Q. How can computational modeling guide the design of beta-carboline-based therapeutics?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like 5-HT receptors. Focus on:
Q. What methodologies resolve contradictions in spectral data for beta-carboline derivatives?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states.
- Solvent Effects : Compare spectra in DMSO- vs. CDCl₃ to isolate solvent-shifted peaks .
- X-ray Crystallography : Resolve ambiguous structures; e.g., confirm cis/trans isomerism via diffraction .
Q. How can enantiomeric separation be achieved for chiral beta-carboline derivatives?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (80:20) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
Methodological Challenges
Q. What are the best practices for stabilizing 1-Ethyl-beta-carboline-3-carboxylic acid during storage?
Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Lyophilization in amber vials minimizes degradation .
Q. How to develop validated analytical methods for quantifying beta-carbolines in complex matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
